Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
Overview
Description
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- is an organic compound characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry dimethylformamide (DMF) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product.
Chemical Reactions Analysis
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- can be compared with other similar compounds such as:
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: This compound has trifluoromethyl groups instead of difluoromethoxy groups, which can affect its reactivity and biological activity.
1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one: The presence of benzyloxy groups instead of difluoromethoxy groups can significantly alter the compound’s chemical properties and applications.
The uniqueness of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- lies in its difluoromethoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3,4-bis(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGDOPWIXWHJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696741 | |
Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885132-71-8 | |
Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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